molecular formula C8H13N3O2 B13558449 2-((Azetidin-3-yloxy)methyl)-5-ethyl-1,3,4-oxadiazole

2-((Azetidin-3-yloxy)methyl)-5-ethyl-1,3,4-oxadiazole

Cat. No.: B13558449
M. Wt: 183.21 g/mol
InChI Key: IPADLFDFGNTNQE-UHFFFAOYSA-N
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Description

2-((Azetidin-3-yloxy)methyl)-5-ethyl-1,3,4-oxadiazole is a 1,3,4-oxadiazole derivative featuring an azetidine (a four-membered nitrogen-containing heterocycle) linked via an ether oxygen at the 2-position and an ethyl group at the 5-position of the oxadiazole ring.

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

2-(azetidin-3-yloxymethyl)-5-ethyl-1,3,4-oxadiazole

InChI

InChI=1S/C8H13N3O2/c1-2-7-10-11-8(13-7)5-12-6-3-9-4-6/h6,9H,2-5H2,1H3

InChI Key

IPADLFDFGNTNQE-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(O1)COC2CNC2

Origin of Product

United States

Preparation Methods

Synthesis of the 1,3,4-Oxadiazole Core

Method A: Cyclization of Acylhydrazides with Dehydrating Agents

A widely adopted method involves synthesizing the oxadiazole ring through cyclization of acylhydrazides with dehydrating agents such as phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), or thionyl chloride (SOCl₂). This approach yields the 5-ethyl-1,3,4-oxadiazole core efficiently.

Procedure:

  • Step 1: Prepare the acylhydrazide precursor by reacting ethyl carboxylic acid derivatives with hydrazine hydrate.
  • Step 2: React the acylhydrazide with a dehydrating agent (e.g., POCl₃) under reflux conditions.
  • Step 3: Isolate the 5-ethyl-1,3,4-oxadiazole via work-up and purification.

Reaction Scheme:

Ethyl carboxylic acid derivative + Hydrazine hydrate → Acylhydrazide
Acylhydrazide + POCl₃ → 5-Ethyl-1,3,4-oxadiazole

Optimization and Reaction Conditions

Step Reagents Solvent Temperature Yield Reference
Acylhydrazide cyclization Hydrazine hydrate, POCl₃ Reflux 80-100°C 85-90%
Halogenation at position 2 NBS or NCS DCM or DMF Room temperature 80-95%
Nucleophilic substitution Azetidin-3-yloxy methyl nucleophile DMSO or DMF 50-70°C 75-85%

Notes on Purification and Characterization

  • Purification typically involves column chromatography using silica gel and appropriate solvent systems (e.g., ethyl acetate/hexanes).
  • Characterization includes NMR, IR, and mass spectrometry to confirm structure and purity.

Summary of Key Research Findings

  • The heterocyclization of acylhydrazides with dehydrating agents remains the most reliable for constructing the oxadiazole core.
  • Halogenation at position 2 is achieved via selective halogenation agents, facilitating subsequent nucleophilic substitution.
  • Nucleophilic substitution with azetidin-3-yloxy methyl derivatives is efficient when using polar aprotic solvents and mild bases.
  • Recent advances include one-pot multicomponent reactions and microwave-assisted syntheses, which could further optimize the process.

Chemical Reactions Analysis

Types of Reactions

2-((Azetidin-3-yloxy)methyl)-5-ethyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxides.

    Reduction: Reduction reactions can modify the functional groups attached to the azetidine or oxadiazole rings.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various halides and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides of the original compound, while substitution could introduce new functional groups.

Scientific Research Applications

2-((Azetidin-3-yloxy)methyl)-5-ethyl-1,3,4-oxadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action for 2-((Azetidin-3-yloxy)methyl)-5-ethyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of 1,3,4-oxadiazoles are highly dependent on substituents at the 2- and 5-positions. Below is a comparative analysis of key analogs:

Compound Name 2-Position Substituent 5-Position Substituent Key Properties/Activities Reference Evidence
2-((Azetidin-3-yloxy)methyl)-5-ethyl-1,3,4-oxadiazole Azetidin-3-yloxy methyl Ethyl Hypothesized enhanced solubility and membrane permeability due to azetidine’s compact structure
2-(Chloromethyl)-5-ethyl-1,3,4-oxadiazole Chloromethyl Ethyl Intermediate for further functionalization (e.g., azetidine introduction)
5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione Pyrimidin-2-ylthio methyl Thione (S) Antimicrobial activity; used in synthesizing phenacyl derivatives
2-(2-Hydroxyphenyl)-5-p-tolyl-1,3,4-oxadiazole 2-Hydroxyphenyl p-Tolyl Superior antifungal activity against Candida spp.
2-Phenyl-5-phenyl-1,3,4-oxadiazole Phenyl Phenyl Used in Pd-catalyzed C–H activation reactions
2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-5-phenyl-1,3,4-oxadiazole Dichlorophenylmethylsulfanyl Phenyl Structural emphasis on lipophilic/hydrophobic interactions
O,O-Diethyl S-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl] phosphorothioate Diethyl phosphorothioate Ethyl Potential agrochemical applications (insecticide/herbicide)

Key Observations

  • Bioactivity: Compounds with electron-withdrawing or aromatic groups (e.g., p-tolyl, dichlorophenyl) exhibit pronounced antifungal and antimicrobial activities .
  • Synthetic Utility : The chloromethyl derivative (CAS: 3914-45-2) serves as a versatile intermediate for introducing diverse substituents via nucleophilic substitution .

Biological Activity

The compound 2-((Azetidin-3-yloxy)methyl)-5-ethyl-1,3,4-oxadiazole is a derivative of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article aims to explore the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C9H12N4O2\text{C}_9\text{H}_{12}\text{N}_4\text{O}_2

This compound features an oxadiazole ring, which is known for its role in various biological activities such as antimicrobial, anticancer, and anti-inflammatory effects.

Biological Activity Overview

The biological activities associated with 1,3,4-oxadiazoles include:

  • Anticancer Activity :
    • Recent studies have demonstrated that oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 0.67 µM to 0.87 µM against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines .
    • In vitro assays indicated that the compound could induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth .
  • Antimicrobial Properties :
    • The oxadiazole scaffold has been linked to antibacterial and antifungal activities. Compounds derived from this structure have shown effectiveness against Gram-positive and Gram-negative bacteria. For example, certain derivatives were as effective as standard antibiotics like gentamicin .
    • The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.
  • Anti-inflammatory Effects :
    • Studies indicate that oxadiazole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX . This suggests potential applications in treating inflammatory diseases.

Case Studies

Several case studies highlight the efficacy of 1,3,4-oxadiazoles:

  • Case Study 1 : A study on the synthesis of various oxadiazole derivatives showed promising anticancer activity against leukemia and breast cancer cell lines. The most potent compounds exhibited IC50 values significantly lower than established chemotherapeutics .
  • Case Study 2 : Research focusing on antimicrobial activity demonstrated that specific oxadiazole derivatives effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing their potential as new antimicrobial agents .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many oxadiazoles act as enzyme inhibitors (e.g., EGFR, Src) which are crucial in cancer progression .
  • Induction of Apoptosis : Compounds in this class can trigger programmed cell death through mitochondrial pathways or caspase activation .
  • Modulation of Signaling Pathways : These compounds may interfere with key signaling pathways such as MAPK/ERK or PI3K/Akt which are often dysregulated in cancer cells .

Table 1: Biological Activity Summary of Oxadiazole Derivatives

Activity TypeExample Cell LinesIC50 Values (µM)Reference
AnticancerPC-3 (Prostate)0.67
HCT-116 (Colon)0.80
ACHN (Renal)0.87
AntimicrobialS. aureusEffective
E. coliEffective
Anti-inflammatoryVarious Inflammatory ModelsSignificant Reduction in Cytokines

Q & A

Q. What are the recommended synthetic pathways for 2-((Azetidin-3-yloxy)methyl)-5-ethyl-1,3,4-oxadiazole?

The synthesis typically involves multi-step reactions:

  • Oxadiazole Ring Formation : React ethyl-substituted hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or PPA catalysis) .
  • Azetidine Integration : Introduce the azetidin-3-yloxy moiety via nucleophilic substitution or coupling reactions, often requiring protecting groups to prevent side reactions .
  • Final Assembly : Couple the azetidine fragment to the oxadiazole core using alkylation or click chemistry approaches. Optimize solvent (e.g., DMF or THF) and temperature (60–100°C) to enhance yield .
  • Purification : Use column chromatography or recrystallization (e.g., ethanol/water) to achieve >95% purity .

Q. How can the purity and structural integrity of this compound be verified?

Critical analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : Confirm proton environments (e.g., azetidine CH₂ vs. oxadiazole CH₃) with ¹H and ¹³C NMR .
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for oxadiazole) .
  • Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or HRMS .
  • Elemental Analysis : Compare experimental and calculated C/H/N/O percentages to confirm stoichiometry .

Q. What analytical techniques are critical for characterizing this compound?

Beyond NMR and MS:

  • X-ray Crystallography : Resolve 3D structure using SHELXL for refinement and SHELXS/SHELXD for phase determination .
  • HPLC : Assess purity (>95%) with reverse-phase C18 columns and UV detection .
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability for storage and handling .

Advanced Research Questions

Q. How do structural modifications in analogous compounds influence the reactivity and bioactivity of this compound?

  • Substituent Effects : Replacing the ethyl group with bulkier alkyl chains (e.g., isopropyl) reduces solubility but may enhance lipophilicity for membrane penetration .
  • Heteroatom Swaps : Substituting oxygen with sulfur in the oxadiazole ring increases electron-withdrawing effects, altering reactivity in nucleophilic substitutions .
  • Azetidine Modifications : Fluorination at the azetidine 3-position (e.g., 3,3-difluoroazetidine) improves metabolic stability by reducing oxidative degradation .

Q. What strategies can resolve discrepancies in biological activity data across different studies?

  • Dose-Response Analysis : Perform IC₅₀/EC₅₀ assays under standardized conditions (e.g., cell line, incubation time) to minimize variability .
  • Structural Analog Comparison : Test derivatives (e.g., 5-ethyl vs. 5-methyl oxadiazoles) to isolate substituent-specific effects .
  • Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Q. How can computational methods predict the binding interactions of this compound with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) or receptors. Focus on hydrogen bonding with oxadiazole N atoms and hydrophobic contacts with the ethyl group .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .
  • QSAR Modeling : Corrogate substituent effects (e.g., logP, polar surface area) with activity data to design optimized analogs .

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